Substitution Pattern Selectivity: 3,5-Meta, Meta-Arrangement vs. Positional Isomers for Directed Ortho-Metalation Applications
The 3-(benzyloxy)-5-fluoro substitution pattern provides a distinct meta,meta-arrangement of directing groups that is absent in positional isomers such as 4-(benzyloxy)-3-fluoroaniline (CAS 168268-00-6, ortho,meta-arrangement) and 2-(benzyloxy)-4-fluoroaniline (CAS 159471-73-5, ortho,para-arrangement) . The 5-fluoro group exerts an electron-withdrawing meta-directing effect, while the 3-benzyloxy group acts as an ortho/para director; their combined meta-relationship to the aniline nitrogen creates a unique regiochemical environment for electrophilic aromatic substitution and directed ortho-metalation strategies .
| Evidence Dimension | Substitution pattern (directing group arrangement) |
|---|---|
| Target Compound Data | 3-(Benzyloxy)-5-fluoro: meta,meta-arrangement relative to aniline NH₂ |
| Comparator Or Baseline | 4-(Benzyloxy)-3-fluoroaniline: ortho,meta-arrangement; 2-(Benzyloxy)-4-fluoroaniline: ortho,para-arrangement |
| Quantified Difference | Qualitative difference in regiochemical directing effects; distinct substitution pattern unavailable from alternative isomers |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES: NC1=CC(F)=CC(OCC2=CC=CC=C2)=C1 (target) vs. NC1=CC=C(OCC2=CC=CC=C2)C(F)=C1 (4-benzyloxy-3-fluoro) vs. NC1=C(OCC2=CC=CC=C2)C=C(F)C=C1 (2-benzyloxy-4-fluoro) |
Why This Matters
Substitution pattern determines regioselectivity in subsequent functionalization; selecting an incorrect isomer yields divergent synthetic products and invalidates structure-activity relationship (SAR) studies.
